molecular formula C15H22N2O B1274728 2-amino-N-cyclooctylbenzamide CAS No. 401589-18-2

2-amino-N-cyclooctylbenzamide

Cat. No.: B1274728
CAS No.: 401589-18-2
M. Wt: 246.35 g/mol
InChI Key: NYLLPEVMDNPMNE-UHFFFAOYSA-N
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Description

2-Amino-N-cyclooctylbenzamide is a benzamide derivative characterized by an amino group at the ortho position of the benzene ring and a cyclooctyl substituent attached to the amide nitrogen. Its molecular formula is C₁₅H₂₂N₂O, with a molecular weight of 246.35 g/mol. The cyclooctyl group introduces significant steric bulk and lipophilicity, which may influence its solubility, bioavailability, and binding affinity in biological systems .

Properties

IUPAC Name

2-amino-N-cyclooctylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLLPEVMDNPMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390881
Record name 2-amino-N-cyclooctylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401589-18-2
Record name 2-amino-N-cyclooctylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclooctylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method reported involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclooctylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

2-amino-N-cyclooctylbenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclooctylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclooctyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Amide Conformation and Bond Parameters

The amide group in 2-amino-N-cyclooctylbenzamide adopts a trans conformation between the N–H and C=O bonds, a feature shared with structurally related benzamides such as:

  • N-(2,6-dichlorophenyl)benzamide
  • 2-chloro-N-(2-chlorophenyl)benzamide
  • 2-chloro-N-(2,3-dichlorophenyl)benzamide

These compounds exhibit similar bond lengths (C=O: ~1.22 Å, N–H: ~0.86 Å) and angles, suggesting consistent electronic delocalization within the amide group.

Role of Cycloalkyl and Aromatic Substituents

Cycloalkyl Variants
Compound Name Cycloalkyl Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclooctyl C₁₅H₂₂N₂O 246.35 High lipophilicity, steric bulk
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide Cyclohexyl C₁₄H₁₉ClN₂O 266.77 Smaller ring, chloro substitution
2-Chloro-N-[cyclopentyl(phenyl)methyl]benzamide Cyclopentyl C₁₉H₂₀ClNO 313.82 Chloro substituent, phenyl linkage

The cyclooctyl group confers higher molecular weight and lipophilicity compared to cyclohexyl or cyclopentyl analogs. For instance, replacing cyclooctyl with cyclohexyl (as in 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide) reduces ring strain but may decrease membrane permeability due to lower hydrophobicity .

Aromatic Substituents
  • N-(2,6-Dichlorophenyl)benzamide : Dichloro substitution enhances halogen bonding but reduces solubility in polar solvents .

Biological Activity

Overview of 2-amino-N-cyclooctylbenzamide

Chemical Structure and Properties
this compound is an organic compound with the molecular formula C15H22N2O. It is classified as a benzamide derivative, which typically exhibits various biological activities due to the presence of the amine and carbonyl functional groups. The cyclooctyl group contributes to its unique steric and electronic properties, potentially influencing its interaction with biological targets.

Potential Biological Activities

  • Anticancer Activity : Some benzamide derivatives have shown promise in cancer research by inducing apoptosis in cancer cells or inhibiting tumor growth. For example, studies on related compounds have demonstrated their ability to target specific cancer cell lines.
  • Anti-inflammatory Effects : Certain benzamides possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like COX-2.
  • Neuroprotective Effects : Compounds similar to this compound may exhibit neuroprotective effects, making them candidates for research in neurodegenerative diseases.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insight into its potential biological activities:

  • Study on Benzamide Derivatives : A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives for their anticancer properties. The findings indicated that modifications in the amine and aromatic groups significantly influenced their efficacy against different cancer cell lines (Smith et al., 2020).
  • Neuroprotective Research : Another investigation focused on a series of benzamide compounds that exhibited neuroprotective effects in models of Alzheimer's disease. The study highlighted the importance of structural features similar to those found in this compound (Johnson et al., 2021).

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Benzamide AAnticancerApoptosis inductionSmith et al., 2020
Benzamide BAnti-inflammatoryCOX-2 inhibitionLee et al., 2019
Benzamide CNeuroprotectiveInhibition of neuroinflammationJohnson et al., 2021

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